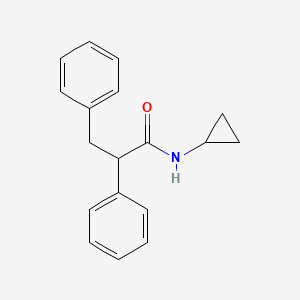

N-cyclopropyl-2,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(19-16-11-12-16)17(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTXIUFFXVCJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,3-diphenylpropanamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-diphenylpropanamide with cyclopropylamine under appropriate conditions. The reaction can be catalyzed by various agents, including transition metals or organocatalysts, to facilitate the formation of the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: meta-chloroperoxybenzoic acid, hypervalent iodine reagents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N-cyclopropyl-2,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3-diphenylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical interactions .

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic behavior of N-cyclopropyl-2,3-diphenylpropanamide can be inferred from studies on N-(4-substituted phenyl)-2,3-diphenylpropanamides. For example:

- Its UV spectrum in solvents like ethanol and acetonitrile shows two absorption bands: a high-energy band (~240 nm) and a lower-energy band (~290 nm) sensitive to substituent effects .

- N-cyclopropyl substitution: Cyclopropyl groups are known to exhibit a balance of electron-withdrawing (due to ring strain) and electron-donating (via hyperconjugation) effects. This could shift the lower-energy UV absorption band compared to phenyl or halogenated analogs.

Table 1: Hypothetical Substituent Effects on UV Absorption Bands

| Compound | Substituent (R) | λ₁ (nm) | λ₂ (nm) | Solvent Sensitivity |

|---|---|---|---|---|

| N-phenyl-2,3-diphenylpropanamide | H | ~240 | ~290 | Moderate |

| N-(4-NO₂-phenyl)-2,3-diphenylpropanamide | NO₂ (EWG) | ~245 | ~315 | High |

| This compound* | Cyclopropyl | ~238 | ~305 | High (predicted) |

*Predicted data based on substituent trends from .

Pharmacologically Relevant Analogs

Beta'-Phenylfentanyl, a fentanyl analog, features a phenethylpiperidinyl group on the nitrogen, which confers potent opioid activity. In contrast, the cyclopropyl group in the target compound likely reduces receptor binding affinity due to steric constraints .

Solubility and Physicochemical Behavior

- N-phenyl-2,3-diphenylpropanamide : Exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to its planar phenyl groups.

- 2-[(3-fluorophenyl)amino]-N-phenylpropanamide: Incorporates a fluorine atom and amino group, enhancing polarity and aqueous solubility compared to non-halogenated analogs .

- This compound : Predicted to have lower solubility in polar solvents due to the bulky cyclopropyl group, which increases hydrophobicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-cyclopropyl-2,3-diphenylpropanamide, and what are critical reaction parameters?

- Methodological Answer : Synthesis typically involves coupling a cyclopropylamine with a 2,3-diphenylpropanoyl chloride derivative. Key steps include:

- Activation : Use of coupling agents like EDCl/HOBt or DCC to facilitate amide bond formation.

- Steric Considerations : The cyclopropyl group and bulky diphenyl moieties may necessitate longer reaction times or elevated temperatures.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product.

- Validation : Confirm structural integrity via -NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies electronic transitions; substituent-sensitive bands (e.g., lower-energy absorption at ~280 nm) can be analyzed for electronic effects .

- NMR Spectroscopy : - and -NMR resolve cyclopropyl and phenyl group environments. NOESY may clarify spatial arrangements.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., ’s approach for a related amide) .

Advanced Research Questions

Q. How do solvent polarity and substituent electronic effects influence the UV-Vis spectra of this compound?

- Methodological Answer :

- Solvent Effects : Test solvents of varying polarity (e.g., hexane, ethanol, DMSO). Polar solvents may stabilize excited states, causing bathochromic shifts.

- Substituent Analysis : Correlate substituent Hammett σ values with absorption maxima. shows the lower-energy band (280–320 nm) is substituent-sensitive, while the high-energy band (~250 nm) is not. Use linear free-energy relationships (LFER) to quantify electronic contributions .

- Example : Electron-withdrawing groups (e.g., -NO) red-shift the lower-energy band due to enhanced conjugation .

Q. What strategies resolve contradictions in biological activity data among structural analogs of this compound?

- Methodological Answer :

- Comparative SAR Studies : Replace cyclopropyl with isosteres (e.g., cyclobutyl) and compare binding affinities. highlights the cyclopropyl group’s role in target interactions .

- Statistical Rigor : Apply multivariate regression to disentangle electronic, steric, and lipophilic effects.

- In Silico Modeling : Dock analogs into target receptors (e.g., opioid or enzyme targets inferred from ’s fentanyl analogs) to identify pharmacophoric motifs .

Q. How can researchers design derivatives to probe the role of the cyclopropyl group in modulating biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with cyclopropyl replaced by vinyl, tert-butyl, or aromatic rings.

- Activity Assays : Test in vitro (e.g., enzyme inhibition, receptor binding) and compare IC values.

- Mechanistic Studies : Use fluorescence polarization or SPR to measure binding kinetics. ’s findings on cyclopropyl’s steric and electronic contributions guide hypothesis generation .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions.

- Analytical Monitoring : Use HPLC-MS to track degradation products.

- Thermal Analysis : DSC/TGA assesses melting points and decomposition pathways.

Data Contradiction Analysis

Q. How should researchers address discrepancies in substituent effects on electronic spectra reported across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple sources (e.g., ’s substituent-dependent UV shifts) and normalize for solvent polarity.

- Multivariate Regression : Include variables like solvent dielectric constant, substituent σ/π parameters, and steric bulk (e.g., Taft’s E).

- Controlled Replication : Repeat experiments under standardized conditions (e.g., identical solvent, concentration) .

Structural and Mechanistic Insights

Q. What role does the cyclopropyl moiety play in the compound’s interaction with biological targets?

- Methodological Answer :

- Conformational Restriction : The cyclopropyl group’s rigid geometry may preorganize the molecule for target binding.

- Hydrophobic Interactions : Molecular dynamics simulations can map cyclopropyl-phenyl interactions within hydrophobic binding pockets.

- Comparative Studies : ’s analysis of cyclopropyl-containing benzoxepines suggests similar steric-electronic roles in target modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.